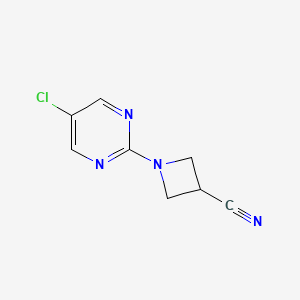
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloropyrimidine moiety attached to an azetidine ring, with a nitrile group at the third position of the azetidine ring
準備方法
The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloropyrimidine and azetidine-3-carbonitrile.
Reaction Conditions: The chloropyrimidine is reacted with azetidine-3-carbonitrile under specific conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines.
Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
科学的研究の応用
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its biological activity by forming interactions with biomolecules.
類似化合物との比較
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide: This compound has a carboxamide group instead of a nitrile group, which may result in different chemical and biological properties.
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid:
1-(5-Chloropyrimidin-2-yl)azetidine-3-methanol: The methanol derivative may have different solubility and reactivity compared to the nitrile compound.
生物活性
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article discusses its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.
Chemical Structure
The compound features a chlorinated pyrimidine ring and an azetidine moiety, which contribute to its biological profile. The general structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its role as an inhibitor in different enzymatic pathways and its potential therapeutic applications.
Inhibition Studies
- Enzyme Inhibition : The compound has shown promise as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on NAPE-PLD, an enzyme implicated in the biosynthesis of bioactive lipids. The SAR analysis indicates that modifications to the azetidine ring can enhance potency and selectivity against the target enzyme .
- Potency Metrics : In one study, a related compound exhibited an IC50 value of 72 nM, indicating significant inhibitory activity . This suggests that this compound may possess comparable or enhanced activity depending on specific structural modifications.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural changes affect the biological activity of compounds within this class:
Case Study 1: NAPE-PLD Inhibition
A recent study focused on optimizing pyrimidine derivatives for NAPE-PLD inhibition demonstrated that introducing azetidine rings significantly improved metabolic stability and bioavailability compared to traditional piperidine derivatives. The optimized compounds showed reduced clearance rates and enhanced potency, highlighting the potential of azetidine-based structures in drug design .
Case Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative effects of related compounds in cancer cell lines. The results indicated that modifications leading to increased hydrophilicity correlated with improved cellular uptake and efficacy against tumor growth, suggesting that this compound could be a candidate for further development in oncology .
特性
IUPAC Name |
1-(5-chloropyrimidin-2-yl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHNITLZYRUVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














